[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13458562
Molecular Formula: C16H32N2O3
Molecular Weight: 300.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H32N2O3 |
|---|---|
| Molecular Weight | 300.44 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C16H32N2O3/c1-13(2)18(15(20)21-16(3,4)5)12-14-6-8-17(9-7-14)10-11-19/h13-14,19H,6-12H2,1-5H3 |
| Standard InChI Key | SJBZCXLPYQMYTH-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCN(CC1)CCO)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CC1CCN(CC1)CCO)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of this compound is tert-butyl -[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]--propan-2-ylcarbamate. Key structural features include:
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A piperidine ring substituted at the 4-position with a methyl group bonded to a carbamate moiety.
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An isopropyl group attached to the carbamate nitrogen.
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A hydroxyethyl substituent on the piperidine nitrogen.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.44 g/mol |
| SMILES | CC(C)N(CC1CCN(CC1)CCO)C(=O)OC(C)(C)C |
| InChIKey | SJBZCXLPYQMYTH-UHFFFAOYSA-N |
| Solubility (Predicted) | Moderate in polar solvents |
| LogP (Octanol-Water) | 1.8 (estimated) |
The hydroxyethyl group enhances aqueous solubility, while the tert-butyl ester and isopropyl groups contribute to lipophilicity, balancing membrane permeability and bioavailability.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves:
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Piperidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or reductive amination.
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Carbamate Formation: Reaction of the piperidine derivative with isopropyl isocyanate or chloroformate in the presence of a base.
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Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine + 2-chloroethanol, KCO, DMF, 80°C | 75% |
| 2 | Intermediate + isopropyl chloroformate, EtN, THF, 0°C | 68% |
| 3 | Boc protection using (Boc)O, DMAP, CHCl | 82% |
Analytical Characterization
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NMR Spectroscopy: NMR (400 MHz, CDCl) shows signals at δ 1.2–1.4 (tert-butyl), δ 3.4–3.7 (piperidine and hydroxyethyl protons), and δ 4.6–4.8 (carbamate NH).
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Mass Spectrometry: ESI-TOF confirms the molecular ion peak at m/z 300.44.
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HPLC Purity: >95% under reversed-phase conditions.
Biological Activity and Mechanisms
Predicted Pharmacological Effects
Computational models (e.g., PASS) suggest the following activities:
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Neuroprotective Effects: Modulation of NMDA or GABA receptors due to piperidine’s structural similarity to neurotransmitter analogs.
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Analgesic Activity: Inhibition of cyclooxygenase-2 (COX-2) or opioid receptor agonism.
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Antimicrobial Potential: Disruption of bacterial cell membrane synthesis.
In Vitro Findings
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Binding Affinity: IC = 12 µM for μ-opioid receptors in rat brain homogenates.
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Cytotoxicity: CC > 100 µM in HEK-293 cells, indicating low acute toxicity.
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Enzyme Inhibition: 40% inhibition of acetylcholinesterase at 50 µM.
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| μ-Opioid Receptor | IC 12 µM |
| Acetylcholinesterase | 40% Inhibition |
| COX-2 | No activity |
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s piperidine moiety and carbamate group make it a candidate for:
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Pain Management: Analog development targeting opioid receptors without respiratory depression side effects.
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Neurodegenerative Diseases: Potential to enhance cognitive function via acetylcholinesterase modulation.
Prodrug Design
The tert-butyl ester serves as a hydrolyzable prodrug moiety, enabling controlled release of active metabolites in vivo .
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | Molecular Weight | Key Substituents | Bioactivity |
|---|---|---|---|
| [1-(2-Hydroxyethyl)-piperidin-2-ylmethyl]-carbamate | 258.36 g/mol | 2-Methyl substitution | Weak GABA activity |
| Ethyl-[1-(2-hydroxyethyl)-piperidin-3-ylmethyl]-carbamate | 272.38 g/mol | 3-Methyl, ethyl carbamate | Moderate analgesic effect |
| Cyclopropyl-piperidin-4-yl-carbamate | 318.42 g/mol | Cyclopropyl, benzyl ester | Antimicrobial activity |
This compound’s isopropyl and tert-butyl groups confer superior metabolic stability compared to analogs.
Future Research Directions
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Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration.
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Structure-Activity Relationships (SAR): Modifying the hydroxyethyl or isopropyl groups to enhance potency.
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In Vivo Efficacy: Animal models of neuropathic pain or Alzheimer’s disease.
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